

"2-Methyl-1-nitro-4-phenoxybenzene" CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Methyl-1-nitro-4-phenoxybenzene
Cat. No.:	B055462

[Get Quote](#)

An In-Depth Technical Guide to **2-Methyl-1-nitro-4-phenoxybenzene** (CAS: 112880-83-8)

Foreword

Prepared for researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of **2-Methyl-1-nitro-4-phenoxybenzene**. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. This guide is structured to provide not only the fundamental physicochemical properties and identification of this compound but also to delve into the mechanistic logic behind its synthesis and its potential applications, particularly within the context of medicinal chemistry and drug discovery. The protocols and pathways described herein are grounded in established chemical principles, offering a self-validating framework for laboratory application and further research.

Core Compound Identification and Structure

2-Methyl-1-nitro-4-phenoxybenzene belongs to the class of nitroaromatic diaryl ethers. This structural motif is of significant interest in medicinal chemistry due to the unique electronic properties conferred by the nitro group and the conformational flexibility of the ether linkage. The precise arrangement of substituents—a methyl group ortho to the nitro group and a phenoxy group para to the nitro group—defines its specific reactivity and potential biological interactions.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 112880-83-8.[\[1\]](#)[\[2\]](#)

Chemical Structure

Caption: Chemical structure of **2-Methyl-1-nitro-4-phenoxybenzene**.

Table 1: Compound Identifiers

Identifier	Value
CAS Number	112880-83-8 [1] [2]
Molecular Formula	C ₁₃ H ₁₁ NO ₃ [1] [3]
IUPAC Name	2-methyl-1-nitro-4-phenoxybenzene
SMILES	CC1=C(C=CC(=C1)OC2=CC=CC=C2)[O-] [1]

| InChIKey | BTPSYIJYKXHNFL-UHFFFAOYSA-N[\[3\]](#) |

Physicochemical and Computed Properties

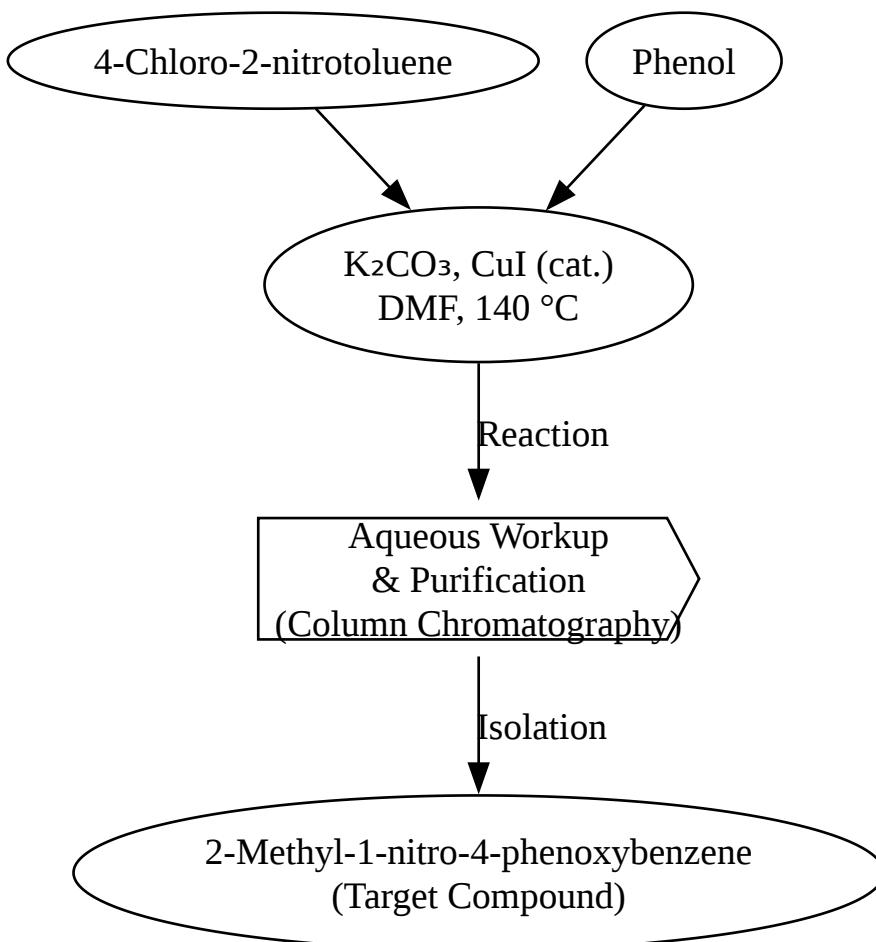
Understanding the physicochemical profile of a compound is critical for predicting its behavior in both chemical and biological systems. The data presented below are derived from computational models and are essential for designing experiments related to solubility, formulation, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Table 2: Computed Physicochemical Properties

Property	Value	Source
Molecular Weight	229.235 g/mol	[1]
Exact Mass	229.07389321 Da	[3]
XLogP3-AA (LogP)	3.6	[3]
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	2	PubChem

| Topological Polar Surface Area | 55.1 Å² |[\[3\]](#) |

The high LogP value suggests significant lipophilicity, indicating that the compound will likely have low aqueous solubility but good permeability across lipid membranes. The absence of hydrogen bond donors and a moderate polar surface area are features often sought in CNS-targeted drug candidates to facilitate blood-brain barrier penetration.


Synthesis and Mechanistic Rationale

The synthesis of diaryl ethers, particularly those bearing electron-withdrawing groups like a nitro function, can be achieved through several established methods. For **2-Methyl-1-nitro-4-phenoxybenzene**, a logical and efficient approach is the Ullmann condensation or a related nucleophilic aromatic substitution (S_nAr) reaction.

Causality of Synthetic Choice: The S_nAr pathway is favored here because the nitro group is a powerful electron-withdrawing group. Its presence para to the leaving group (e.g., a halogen) strongly activates the aromatic ring towards nucleophilic attack by depleting electron density, thereby stabilizing the negative charge in the intermediate Meisenheimer complex. The Ullmann condensation, using a copper catalyst, is an alternative that is particularly effective for less activated aryl halides.

Below is a proposed, field-proven workflow for the synthesis.

Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Contrasting fate of a nitroaromatic compound in normoxic vs. hypoxic conditions.

Environmental, Health, and Safety (EHS) Considerations

While a specific Safety Data Sheet (SDS) for **2-Methyl-1-nitro-4-phenoxybenzene** is not widely available, the EHS profile can be inferred from related nitroaromatic compounds. [4][5][6] Nitro compounds should always be handled with care, as many are considered toxic and potentially mutagenic.

General Precautions:

- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation. Avoid contact with skin and eyes.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Table 3: General First Aid Measures (Based on Related Compounds)

Exposure Route	First Aid Measure
Inhalation	Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. [4]
Skin Contact	Wash off with soap and plenty of water. Consult a physician. [4]
Eye Contact	Flush eyes with water as a precaution. [4]

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. [4]||

Trustworthiness Advisory: The information above is for guidance only and is based on compounds with similar functional groups. Always consult a substance-specific SDS before handling and perform a thorough risk assessment.

References

- PubChem. 2-Methyl-4-nitro-1-phenoxybenzene.
- Chemistry Stack Exchange.
- PubChem. 1-Methoxy-4-methyl-2-nitrobenzene.
- PubChem. Benzene, 2-methoxy-1-methyl-4-nitro-.
- AOBChem USA. **2-Methyl-1-nitro-4-phenoxybenzene.** [Link]
- PubChem. 2-Methyl-1-(4-methylphenoxy)-4-nitrobenzene.
- NIST. Benzene, 1-nitro-4-phenoxy-. NIST Chemistry WebBook. [Link]
- Acme Biochemical. 1-Nitro-4-phenoxybenzene. [Link]
- SpectraBase. 2-Methoxy-1-methyl-4-nitrobenzene. [Link]
- SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

- MDPI.
- MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemshuttle.com [chemshuttle.com]
- 2. aobchem.com [aobchem.com]
- 3. 2-Methyl-4-nitro-1-phenoxybenzene | C13H11NO3 | CID 18616691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 1-Methoxy-4-methyl-2-nitrobenzene | C8H9NO3 | CID 67058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzene, 2-methoxy-1-methyl-4-nitro- | C8H9NO3 | CID 83159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["2-Methyl-1-nitro-4-phenoxybenzene" CAS number]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b055462#2-methyl-1-nitro-4-phenoxybenzene-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com